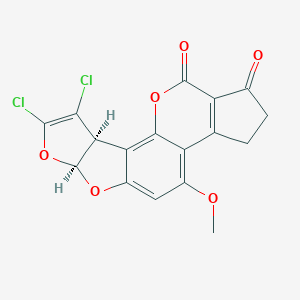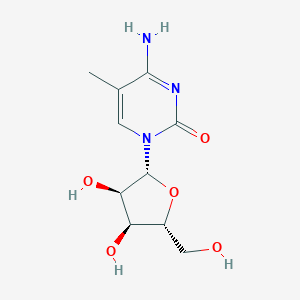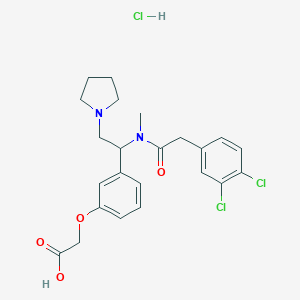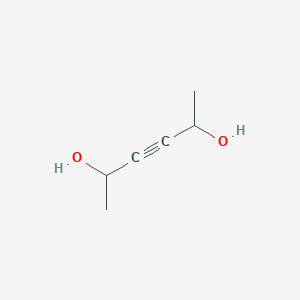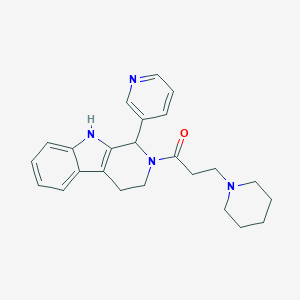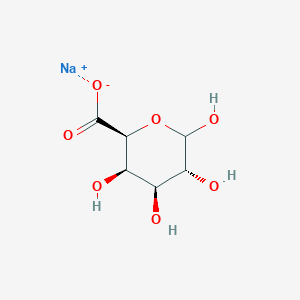
4-甲基-5-硝基咪唑
描述
4-Methyl-5-nitroimidazole (4-MNI) is an organic compound belonging to the nitroimidazole class of compounds. It is a white crystalline solid with a molecular weight of 169.12 g/mol and a melting point of 60-63°C. 4-MNI is a versatile compound used in various scientific applications, such as synthesis, drug research, and biochemistry. It is also used in the laboratory for a variety of biochemical and physiological experiments.
科学研究应用
- 应用:研究人员基于硝基咪唑骨架合成了许多类似物和区域异构体。这些衍生物已被用于开发针对细菌、病毒和寄生虫感染的生命救助药物。 值得注意的是,地拉曼片和普雷托曼片是两种用于治疗多重耐药结核病的此类药物 .
- 放射增敏:某些硝基咪唑类似物表现出明显的肿瘤放射增敏。 在离体试验中,它们提高了肿瘤细胞对辐射的敏感性,有可能改善癌症治疗结果 .
- 4-甲基-5-硝基咪唑已被用于ZIFs的制造。 这些多孔材料在气体分离、催化和其他领域都有应用 .
抗菌剂和抗寄生虫药物
抗癌剂
沸石咪唑酯骨架(ZIFs)
安全和危害
未来方向
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . This natural antibiotic was the starting point for synthesizing numerous analogs and regio-isomers, leading to several life-saving drugs and clinical candidates against a number of diseases . The nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis .
作用机制
Target of Action
4-Methyl-5-nitroimidazole, also known as 4-METHYL-5-NITRO-1H-IMIDAZOLE, is a nitroimidazole compound . Nitroimidazoles primarily target anaerobic bacteria and protozoa . The antimicrobial activities of these drugs heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases (NTRs) .
Mode of Action
The mode of action of 4-Methyl-5-nitroimidazole involves the enzymatic one- or two-electron reduction of the nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) . These highly reactive intermediates can disrupt the DNA of the susceptible bacteria and inhibit the protein synthesis of the cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-5-nitroimidazole involve the reduction and activation of the compound through low-redox-potential reactions, mediated by proteins that are present in the target protozoans (e.g., ferredoxin, nitroreductases, or thioredoxin reductases) . This process leads to the generation of reactive intermediates that can cause DNA damage and inhibit protein synthesis .
Pharmacokinetics
The pharmacokinetics of nitroimidazole compounds like 4-Methyl-5-nitroimidazole involve absorption, distribution, metabolism, and excretion (ADME). Nitroimidazoles are absorbed almost completely when given orally, with bioavailability >90% for tablets . They are distributed widely and have low protein binding (<20%). The volume of distribution at steady state in adults is 0.51 to 1.1 L/kg . Nitroimidazoles reach 60 to 100% of plasma concentrations in most tissues studied, including the central nervous system . They are extensively metabolized by the liver to 5 metabolites . The majority of the compound and its metabolites are excreted in urine and feces, with less than 12% excreted unchanged in urine .
Result of Action
The result of the action of 4-Methyl-5-nitroimidazole is the disruption of the DNA of the susceptible bacteria and the inhibition of the protein synthesis of the cell wall, leading to cell death . This makes it effective as an antimicrobial agent against anaerobic bacteria and protozoa .
Action Environment
The action of 4-Methyl-5-nitroimidazole can be influenced by environmental factors. For instance, the compound’s antimicrobial activity is more effective under anaerobic conditions . Furthermore, the metabolism of the compound can be affected by the presence of certain proteins in the target organisms . It’s also worth noting that the misuse and overuse of antibiotics in the healthcare system and the agricultural sector can lead to the evolution and/or acquisition of resistance mechanisms by pathogens and environmental microbes .
生化分析
Biochemical Properties
The role of 4-Methyl-5-nitroimidazole in biochemical reactions is primarily associated with its antimicrobial activities. It interacts with bacterial nitroreductases (NTRs), a group of enzymes that are widely distributed in bacterial cells . These interactions lead to the metabolism of the compound, which is crucial for its antimicrobial activity .
Cellular Effects
The effects of 4-Methyl-5-nitroimidazole on various types of cells and cellular processes are largely related to its antimicrobial properties. It influences cell function by generating toxic, short-lived intermediates and/or non-reactive metabolites, which can cause damage to microbial cells .
Molecular Mechanism
The mechanism of action of 4-Methyl-5-nitroimidazole involves the enzymatic one- or two-electron reduction of the nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) .
Metabolic Pathways
The metabolic pathways that 4-Methyl-5-nitroimidazole is involved in are primarily related to its metabolism by bacterial nitroreductases
属性
IUPAC Name |
4-methyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYOWIMKNNMEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065694 | |
| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14003-66-8 | |
| Record name | 5-Methyl-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-5-nitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUL8BW840 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 4-methyl-5-nitroimidazole structure in organic synthesis?
A1: The 4-methyl-5-nitroimidazole structure serves as a versatile building block in organic synthesis. Its significance lies in the reactivity of the nitro group and the potential for further derivatization at the 4-position. For instance, 4-methyl-5-nitroimidazole can be reduced to the corresponding amine, which can then be used to build more complex heterocyclic systems. []
Q2: How is 4-Methyl-5-nitroimidazole used in the synthesis of nucleoside analogs?
A2: 4-Methyl-5-nitroimidazole plays a crucial role in synthesizing nucleoside analogs, specifically nitro-1-beta-D-ribofuranosylimidazoles. [] This involves reacting the chloro-mercury salt of a 4-methyl-5-nitroimidazole derivative with a protected ribofuranose sugar, followed by deprotection. This approach allows for the incorporation of modified imidazole rings into nucleoside structures, potentially leading to compounds with interesting biological activities.
Q3: Can you provide an example of how the reactivity of 4-methyl-5-nitroimidazole is exploited in synthesis?
A3: One example is its use in synthesizing (8R)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol derivatives, which are structurally related to the drug pentostatin. [] This synthesis leverages the reactivity of the 4-methyl group in 4-methyl-5-nitroimidazole to build a more complex heterocyclic ring system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






